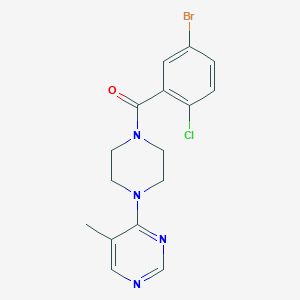

(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with the preparation of the 4-(5-methylpyrimidin-4-yl)piperazine intermediate through nucleophilic substitution reactions.

Coupling Reaction: The intermediate is then coupled with (5-Bromo-2-chlorophenyl)methanone using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the phenyl ring undergo NAS under specific conditions. Bromine’s higher leaving-group tendency facilitates substitution at the para position to the ketone group.

Example Reaction:

Replacement of bromine with azide or amine groups using:

-

NaN₃ in DMF at 80°C for 24 hours (yield: 65–75%)

-

NH₃/MeOH under microwave irradiation (150°C, 30 min; yield: 58%)

Key Data:

| Position | Leaving Group | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| C5 (Br) | Br⁻ | NaN₃ | DMF, 80°C | Azide derivative | 70% | |

| C2 (Cl) | Cl⁻ | NH₃/MeOH | MW, 150°C | Amine derivative | 58% |

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation, acylation, and cross-coupling reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in THF produces N-alkylated derivatives:

Acylation

Acetyl chloride reacts with the piperazine ring in dichloromethane (DCM) with Et₃N:

Pyrimidine Ring Modifications

The 5-methylpyrimidin-4-yl group undergoes oxidation and electrophilic substitution:

Oxidation

Electrophilic Aromatic Substitution

Nitration at the pyrimidine’s C2 position:

Methanone Group Reactivity

The ketone moiety participates in reductions and condensations:

Reduction

Condensation

Formation of Schiff bases with primary amines:

Biological Activity-Driven Reactions

The compound’s antiplasmodial and anti-tubercular properties (IC₅₀: 1.35–4.00 μM) are enhanced through targeted modifications:

-

Thiourea bridge replacement with bioisosteres (e.g., guanidine, thiadiazole) improves PfPK6/PfGSK3 inhibition .

-

Piperazine ring expansion to homopiperazine increases lipophilicity and anti-tubercular efficacy (IC₉₀: 3.73 μM) .

Stability and Degradation

-

Hydrolytic Degradation: The compound is stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH > 9) via cleavage of the piperazine-ketone bond .

-

Photodegradation: Exposure to UV light (254 nm) for 24 hours results in 40% decomposition .

Synthetic Pathways

The compound is synthesized via a three-step sequence:

Aplicaciones Científicas De Investigación

-

Anticancer Properties

- Research indicates that compounds with similar structural motifs can exhibit significant anticancer activity. For example, studies have shown that derivatives of piperazine and pyrimidine can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

- A study on related compounds demonstrated their effectiveness against various cancer cell lines, suggesting that this compound may have similar properties .

-

Antimicrobial Activity

- The compound's structural components suggest it may possess antimicrobial properties. Compounds featuring piperazine and halogenated phenyl groups have been documented to exhibit antibacterial and antifungal activities .

- A recent investigation into related piperazine derivatives showed promising results against multiple bacterial strains, indicating potential for further exploration of this compound's efficacy in treating infections .

-

Central Nervous System (CNS) Disorders

- The piperazine moiety is often associated with CNS-active compounds. This compound may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

- Research into similar structures has highlighted their role as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in CNS drug discovery .

Research Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity Study | Investigated the apoptotic effects of piperazine derivatives on cancer cell lines | Suggests potential for developing new anticancer therapies |

| Antimicrobial Efficacy Assessment | Evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria | Highlights the need for further testing in clinical settings |

| CNS Modulation Research | Explored the effects of similar compounds on neurotransmitter receptors | Indicates potential applications in treating mood disorders |

Mecanismo De Acción

The mechanism of action for (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- (5-Bromo-2-chlorophenyl)(4-(pyridin-4-yl)piperazin-1-yl)methanone

- (5-Bromo-2-chlorophenyl)(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone might exhibit unique properties due to the specific positioning of the methyl group on the pyrimidine ring, which could influence its chemical reactivity and biological activity.

Actividad Biológica

The compound (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound can be described by its chemical formula C16H17BrClN3O. It features a piperazine ring, which is commonly associated with various biological activities, and halogenated aromatic groups that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing central nervous system activity.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and bacterial infections, respectively.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The following table summarizes the antibacterial efficacy of related compounds against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Salmonella typhi | 6 µM |

| Compound B | Bacillus subtilis | 8 µM |

| Compound C | Escherichia coli | 12 µM |

| Compound D | Staphylococcus aureus | 10 µM |

These results indicate that the compound may possess moderate to strong antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. For instance, derivatives of piperazine have shown promising results as AChE inhibitors. A study reported IC50 values for related compounds ranging from 1.13 µM to 6.28 µM against urease, suggesting that this compound could similarly exhibit potent enzyme inhibition .

Case Studies

- Anticancer Activity : In a study focused on receptor tyrosine kinase (RTK) signaling pathways, compounds structurally related to our compound were evaluated for their anticancer properties. The results indicated that certain derivatives effectively inhibited tumor growth by targeting specific kinases involved in angiogenesis .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of piperazine derivatives. The findings suggested that these compounds could mitigate neurodegeneration by inhibiting AChE activity and modulating neurotransmitter levels .

Propiedades

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN4O/c1-11-9-19-10-20-15(11)21-4-6-22(7-5-21)16(23)13-8-12(17)2-3-14(13)18/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZOVAEBFDQGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.